molecular formula C18H26N6O6S4 B12783686 Homai CAS No. 53126-53-7

Homai

Cat. No.: B12783686
CAS No.: 53126-53-7
M. Wt: 550.7 g/mol
InChI Key: WQLUOXFADPZIRD-UHFFFAOYSA-N
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Description

Homai is a systemic-contact fungicide composed of Tiofanate-methyl (a systemic compound) and Thiram (a contact compound). It is primarily used in agriculture for seed treatment to control soil-borne fungal pathogens, such as Rhizoctonia solani, which cause post-emergence damping-off in crops like cotton (Gossypium hirsutum) . This compound’s systemic action allows it to translocate through the xylem, penetrating plant tissues and disrupting fungal tubulin synthesis, thereby inhibiting pathogen growth. Its contact component, Thiram, provides surface-level protection by inhibiting fungal enzyme activity .

In field studies, this compound demonstrated 82.5% seed germination efficacy in cotton, significantly reducing post-emergence fungal infections compared to untreated controls. However, its application resulted in a 22.50% disease incidence rate in treated plants, suggesting context-dependent performance .

Properties

CAS No.

53126-53-7

Molecular Formula

C18H26N6O6S4

Molecular Weight

550.7 g/mol

IUPAC Name

S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate;methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate

InChI

InChI=1S/C12H14N4O4S2.C6H12N2O2S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2;1-7(2)5(9)11-12-6(10)8(3)4/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22);1-4H3

InChI Key

WQLUOXFADPZIRD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SSC(=O)N(C)C.COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Homai with structurally or functionally analogous fungicides, focusing on composition, mechanisms, and efficacy:

Compound Active Ingredients Mode of Action Application Efficacy (Incidence Rate) Key Advantages
This compound Tiofanate-methyl + Thiram Systemic-contact; disrupts tubulin synthesis and fungal enzymes Seed treatment 22.50% (cotton) Dual-action protection; penetrates tissues
Kaptan Captan Multi-site protective action Seed treatment 13.26% (chickpea) Broad-spectrum; lower phytotoxicity
Thiram Thiram Contact; inhibits sulfur-containing enzymes Seed treatment Not explicitly reported Cost-effective; rapid surface protection
Tiofanate-methyl Tiofanate-methyl Systemic; disrupts tubulin Foliar/seed treatment Varies by crop and pathogen Long-lasting systemic protection

Key Findings:

Mechanistic Differences :

  • This compound’s systemic-contact mechanism combines the deep tissue penetration of Tiofanate-methyl with Thiram’s surface-level enzyme inhibition, offering layered protection. In contrast, Kaptan acts solely as a protective fungicide , forming a physical barrier on plant surfaces .
  • Pure Thiram lacks systemic activity, limiting its efficacy to early-stage fungal suppression .

Efficacy Context :

  • This compound’s 22.50% incidence rate in cotton appears higher than Kaptan’s 13.26% in chickpea, but direct comparison is invalid due to differences in target crops, pathogens, and environmental conditions. This compound’s higher germination rate (82.5%) underscores its utility in promoting crop establishment despite fungal pressure .

Structural and Functional Analogues :

  • Tiofanate-methyl alone provides systemic protection but lacks the rapid surface action of this compound’s Thiram component.
  • Combination fungicides (e.g., this compound) are increasingly favored over single-mode agents (e.g., Thiram) for resistance management and extended efficacy .

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